Tallimustine

DNA Alkylation Sequence Specificity Minor Groove Binder

Tallimustine (FCE 24517) is an essential tool compound for studying DNA mismatch repair (MMR) proficiency, showing a 3-fold IC50 increase in MMR-deficient lines. Unlike generic minor groove binders, its covalent alkylation is uniquely constrained to the N3-adenine in the 5'-TTTTGA-3' hexamer. This unmatched precision makes it the mandatory reference standard for medicinal chemistry programs developing next-gen alkylators. Ensure your study's validity—procure the established benchmark.

Molecular Formula C32H38Cl2N10O4
Molecular Weight 697.6 g/mol
CAS No. 115308-98-0
Cat. No. B056371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTallimustine
CAS115308-98-0
SynonymsFCE 24517
FCE-24517
N-deformyl-N-(4-N-N,N-bis(2-choroethylamino)benzoyl)distamycin
tallimustine
Molecular FormulaC32H38Cl2N10O4
Molecular Weight697.6 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl
InChIInChI=1S/C32H38Cl2N10O4/c1-41-18-22(14-25(41)30(46)37-11-8-28(35)36)39-32(48)27-16-23(19-43(27)3)40-31(47)26-15-21(17-42(26)2)38-29(45)20-4-6-24(7-5-20)44(12-9-33)13-10-34/h4-7,14-19H,8-13H2,1-3H3,(H3,35,36)(H,37,46)(H,38,45)(H,39,48)(H,40,47)
InChIKeyARKYUICTMUZVEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tallimustine (FCE 24517) 115308-98-0: A DNA Minor Groove Alkylator with Unprecedented Sequence Specificity


Tallimustine (CAS 115308-98-0, also known as FCE 24517) is a benzoyl nitrogen mustard derivative of the antiviral agent distamycin A [1]. It functions as a DNA minor groove-binding alkylating agent with potent antitumor activity, characterized by its highly selective binding to A-T rich regions in the minor groove of DNA and subsequent alkylation at the N3 position of adenine [2]. This compound represents a distinct class of rationally designed cytotoxic agents that combine the DNA-damaging potential of an alkylating mustard with the sequence-reading capacity of a distamycin-like oligopeptide frame [3].

Why Tallimustine Cannot Be Substituted by Other Minor Groove Binders or Alkylating Agents


Substituting Tallimustine with a generic DNA minor groove binder (e.g., Distamycin A, Netropsin) or a classical nitrogen mustard (e.g., Melphalan, Chlorambucil) is not scientifically valid due to fundamental differences in mechanism, specificity, and resulting pharmacological profile. Unlike non-covalent binders, Tallimustine's covalent modification of DNA is uniquely constrained to the hexamer sequence 5'-TTTTGA-3', a level of precision not observed for other small-molecule alkylators [1]. Furthermore, while classical nitrogen mustards preferentially alkylate the N7 position of guanine in the major groove, Tallimustine fails to do so, demonstrating a distinct and non-overlapping adduct profile that dictates a different spectrum of activity and toxicity [2]. These molecular-level distinctions translate to divergent cytotoxicity patterns in specific genetic backgrounds, such as DNA mismatch repair (MMR)-deficient tumors, where Tallimustine's activity is markedly diminished compared to later-generation agents like Brostallicin [3].

Tallimustine Comparative Evidence: Quantified Differentiation from Analogs


Unprecedented DNA Alkylation Sequence Specificity Compared to Conventional Nitrogen Mustards

Tallimustine alkylates DNA at the N3 position of adenine exclusively within the consensus sequence 5'-TTTTGA-3', a level of sequence specificity described as 'the most striking yet observed for an alkylating agent of small molecular weight' [1]. This contrasts sharply with conventional nitrogen mustards, which predominantly alkylate the N7 position of guanine in the major groove, a site Tallimustine fails to alkylate [2]. A single base modification in the hexamer completely abolishes Tallimustine's alkylation of adenine [1].

DNA Alkylation Sequence Specificity Minor Groove Binder

Differential Cytotoxicity in DNA Mismatch Repair (MMR)-Deficient vs. Proficient Cells Compared to Brostallicin

In a direct comparative study, Tallimustine's cytotoxicity is highly dependent on functional DNA mismatch repair (MMR). In MLH1-deficient HCT116 colon carcinoma cells, Tallimustine exhibited a 3.06-fold higher IC50 (133.5 ± 6.4 nM) compared to MLH1-proficient HCT116+ch3 cells (44.3 ± 3.9 nM), indicating significant resistance in MMR-deficient backgrounds [1]. In contrast, the second-generation minor groove binder Brostallicin showed no significant difference in sensitivity between the same MMR-deficient and -proficient cell lines (IC50 ratio of 1.14, 13.1 vs 14.9 nM) [1]. This pattern was also observed in MSH2-deficient HEC59 cells, which were 1.8-fold resistant to Tallimustine compared to their proficient counterparts [1].

DNA Mismatch Repair Cytotoxicity Colon Carcinoma

Structure-Activity Relationship: Potency Comparison Against Tallimustine Derivatives

Comparative analysis of novel tallimustine derivatives reveals the structural requirements for its potent cytotoxicity. Against L1210 murine leukemia cells, Tallimustine exhibits an IC50 of 50.3 ng/mL [1]. Modifications to the propionamidine terminus (compounds 7 and 8) significantly reduce potency, yielding IC50 values of 130 ng/mL and 94 ng/mL, respectively—a 1.9- to 2.6-fold decrease [1]. Conversely, certain modifications to the nitrogen mustard moiety, such as the dibromo nitrogen mustard (compound 3), can enhance potency, achieving an IC50 of 0.6 ng/mL, which is over 80-fold more potent than Tallimustine [1]. This demonstrates that while Tallimustine is a potent lead, its activity is highly sensitive to structural modifications.

Structure-Activity Relationship L1210 Leukemia Cytotoxicity

Transcriptional Inhibition Profile Compared to Parent Compound Distamycin A

Both Tallimustine and its parent compound, Distamycin A, can inhibit the binding of the TATA-binding protein (TBP) to a TATA box, as demonstrated by electrophoretic mobility shift assay (EMSA). However, Tallimustine exhibits a notable functional selectivity not observed with Distamycin A [1]. In an in vitro transcription system, Tallimustine specifically decreases only correctly initiated transcripts from a minimal TATA-containing promoter, while Distamycin A shows a less selective inhibition profile [1]. Concentrations required for binding and transcriptional inhibition were similar for both drugs, but Tallimustine's effect on the transcription machinery is more precisely targeted [1].

Transcription Inhibition TATA-Binding Protein Electrophoretic Mobility Shift Assay

Tallimustine: Validated Applications in Oncology Research and Drug Development


Investigating DNA Mismatch Repair (MMR) Status as a Determinant of Drug Sensitivity

Tallimustine is an ideal tool compound for studies examining the relationship between DNA MMR proficiency and drug response. As demonstrated, its activity is significantly compromised (3-fold increase in IC50) in MMR-deficient cell lines [1]. This makes it a valuable control agent in panels of isogenic MMR-proficient/deficient cancer cell lines to screen for or validate new compounds whose activity might be influenced by MMR status.

Mechanistic Studies of Sequence-Specific DNA Alkylation and Repair

The unprecedented specificity of Tallimustine for alkylating the N3 position of adenine exclusively within the 5'-TTTTGA-3' hexamer makes it a unique molecular probe [2]. Researchers investigating the cellular consequences of highly localized DNA damage, the recruitment of specific repair proteins (e.g., base excision repair machinery), or the structure-activity relationships of minor groove alkylators can utilize Tallimustine as a benchmark for precision.

Reference Standard for Structure-Activity Relationship (SAR) Studies in Minor Groove Binder Development

For medicinal chemistry programs aiming to develop new generations of DNA minor groove-binding alkylators, Tallimustine serves as a critical reference standard. Its established potency (IC50 ~50 ng/mL in L1210 cells) and well-characterized structure-activity relationships [3] provide a solid baseline against which the cytotoxicity and sequence specificity of novel analogs can be quantitatively compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tallimustine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.